molecular formula C22H32N4O6S B2664977 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 868982-95-0

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No. B2664977
M. Wt: 480.58
InChI Key: RXYSRBXTBJGWFS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Modifications N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, as part of the oxazolidinone class, finds its significance in chemical synthesis and modifications. Oxazolidinones are crucial for the Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides, offering a path to diverse N-arylation products under mild conditions (Bhunia, De, & Ma, 2022). This chemical flexibility extends to the synthesis of nonstabilized azomethine ylides via decarboxylative condensation, leveraging oxazolidinone intermediates for the formation of various heterocyclic compounds (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

Antibacterial Activity The oxazolidinone structure is instrumental in the development of novel antibacterial agents. Its unique mechanism of inhibiting bacterial protein synthesis positions it as a valuable tool against resistant bacterial strains. U-100592 and U-100766, oxazolidinone analogs, have demonstrated significant in vitro activities against a variety of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, without rapid resistance development (Zurenko et al., 1996). This antimicrobial potential extends to newer oxazolidinones like MRX-I, showing high activity against Gram-positive pathogens with reduced adverse effects (Gordeev & Yuan, 2014).

Mechanism of Action in Bacterial Protein Synthesis Oxazolidinones, including linezolid, inhibit the initiation of protein synthesis in bacteria. They prevent the formation of the initiation complex by obstructing the binding of N-formylmethionyl-tRNA to the ribosome, a critical step for bacterial protein synthesis. This action is pivotal in combating multidrug-resistant bacteria, underscoring the therapeutic potential of oxazolidinones in addressing antibiotic resistance (Swaney, Aoki, Ganoza, & Shinabarger, 1998).

Pharmacological Modifications for Selective Inhibition Research into oxazolidinones has also focused on enhancing their selectivity and reducing undesirable effects. For instance, modifications to the oxazolidinone structure can transform reversible inhibitors into irreversible inhibitors of monoamine oxidase B, indicating the versatility of these compounds in drug development (Ding & Silverman, 1993).

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properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O6S/c1-15-12-16(2)20(17(3)13-15)33(30,31)26-10-11-32-19(26)14-24-22(29)21(28)23-7-5-9-25-8-4-6-18(25)27/h12-13,19H,4-11,14H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYSRBXTBJGWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

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